molecular formula C19H15FN2O3 B11111971 N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B11111971
M. Wt: 338.3 g/mol
InChI Key: HJEANMAKLUEYAP-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound with a unique structure that includes a fluorobenzyl group, a hydroxy group, and a pyrroloquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with 3-fluorobenzylamine under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline-5-carboxylic acid derivative, while reduction of the carbonyl group can produce a hydroxyquinoline derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, although specific studies are needed to confirm these effects.

    Industry: Its unique structure could be useful in the development of new materials or catalysts.

Mechanism of Action

The exact mechanism of action of N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to the specific position of the fluorobenzyl group and the hydroxy group on the quinoline core. These structural features can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H15FN2O3/c20-13-5-1-3-11(9-13)10-21-18(24)15-17(23)14-6-2-4-12-7-8-22(16(12)14)19(15)25/h1-6,9,23H,7-8,10H2,(H,21,24)

InChI Key

HJEANMAKLUEYAP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC(=CC=C4)F)O

Origin of Product

United States

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